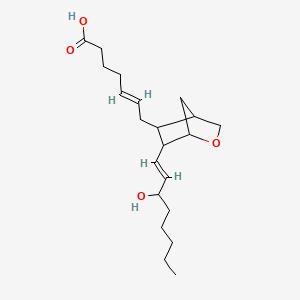![molecular formula C26H24N2O4 B1240489 2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1240489.png)
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid, also known as ONO 1301, is a prostaglandin I2 mimetic. It is an orally active, long-acting prostacyclin agonist with thromboxane-synthase inhibitory activity. This compound promotes the production of hepatocyte growth factor from various cell types and ameliorates ischemia-induced left ventricle dysfunction in animal models .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may not be publicly available .
Analyse Chemischer Reaktionen
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a prostacyclin agonist in various chemical studies.
Biology: It promotes the production of hepatocyte growth factor from various cell types.
Medicine: It ameliorates ischemia-induced left ventricle dysfunction in animal models, making it a potential therapeutic agent for cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid exerts its effects by mimicking prostaglandin I2. It acts as a long-acting prostacyclin agonist with thromboxane-synthase inhibitory activity. The compound promotes the production of hepatocyte growth factor from various cell types, which plays a crucial role in tissue regeneration and repair. The molecular targets and pathways involved include the prostacyclin receptor and the thromboxane-synthase pathway .
Vergleich Mit ähnlichen Verbindungen
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid is unique compared to other similar compounds due to its long-acting prostacyclin agonist activity and thromboxane-synthase inhibitory properties. Similar compounds include:
Eigenschaften
Molekularformel |
C26H24N2O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30) |
InChI-Schlüssel |
WBBLIRPKRKYMTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Synonyme |
(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)








